Methyl 3-bromo-2-fluorophenylacetate
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Description
“Methyl 3-bromo-2-fluorophenylacetate” is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is also known as MBFPA.
Physical and Chemical Properties Analysis
“this compound” appears as a light yellow liquid . The compound has an assay (HPLC) greater than 95.0% .Scientific Research Applications
Synthesis of Fluorinated Biphenyl Compounds
Methyl 3-bromo-2-fluorophenylacetate, as an intermediate compound, is crucial in the synthesis of fluorinated biphenyl compounds. For instance, it is used in the production of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis involves a cross-coupling reaction and diazotization processes, highlighting the compound's significance in facilitating complex chemical transformations and contributing to the synthesis of medically relevant compounds (Qiu et al., 2009).
Development of Novel Chemosensors
This compound derivatives are instrumental in the field of chemosensor development. Fluorescent chemosensors based on derivatives like 4-Methyl-2,6-diformylphenol (DFP) have showcased high selectivity and sensitivity in detecting various analytes, including metal ions and neutral molecules. The presence of formyl groups on DFP offers ample opportunities to modulate its sensing selectivity and sensitivity, paving the way for the creation of advanced chemosensors. These chemosensors have broad applications, including environmental monitoring, medical diagnostics, and industrial process control, demonstrating the versatility of this compound derivatives in scientific research (Roy, 2021).
Properties
IUPAC Name |
methyl 2-(3-bromo-2-fluorophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPXGXOFMZOFAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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